5-Methoxyvaleric chloride

Description

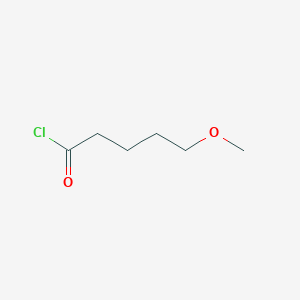

Structurally, it combines a five-carbon chain with a terminal acyl chloride (-COCl) and a methoxy group at the distal position. This electron-donating substituent may influence its reactivity, stability, and applications compared to analogs like 5-chlorovaleryl chloride (CAS 120276-36-0) or valeryl chloride derivatives . While direct data on this compound is absent in the provided evidence, inferences can be drawn from structurally similar compounds.

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

5-methoxypentanoyl chloride |

InChI |

InChI=1S/C6H11ClO2/c1-9-5-3-2-4-6(7)8/h2-5H2,1H3 |

InChI Key |

RROZEWMGPANRBO-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between 5-methoxyvaleric chloride and related compounds:

*Theoretical values based on substituent effects.

Research Findings and Industrial Relevance

- Pharmaceuticals : Chlorinated derivatives like 5-chlorovaleryl chloride are pivotal in synthesizing bioactive molecules, whereas methoxy variants might optimize pharmacokinetics (e.g., solubility, metabolic stability) .

- Material Science : Methoxy-substituted acyl chlorides could stabilize polymers or coatings via reduced reactivity, contrasting with chlorinated analogs used in crosslinking .

- Agrochemicals : Chlorinated compounds dominate due to cost and reactivity, but methoxy derivatives may offer eco-friendly alternatives with lower persistence .

Q & A

Q. How can meta-analyses of existing literature improve the reliability of data on this compound?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Exclude studies lacking raw data or methodological transparency. Apply statistical tools (e.g., funnel plots) to detect publication bias. Collaborate with open-access platforms to share negative or inconclusive results .

Tables: Key Analytical Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.